molecular formula C12H10BrN3 B13715791 8-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine

8-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine

Katalognummer: B13715791
Molekulargewicht: 276.13 g/mol
InChI-Schlüssel: VNJHDXVWTDHNEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound identified by the code “MFCD32632753” is a chemical substance with specific properties and applications. This compound is used in various scientific research fields, including chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action is crucial for its effective application.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of the compound “MFCD32632753” involves several synthetic routes. One common method includes the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in the synthesis process.

Industrial Production Methods

For industrial-scale production, the compound is synthesized using optimized methods that ensure high yield and purity. The process involves large-scale reactors and precise control of reaction parameters to maintain consistency and quality. The industrial production methods are designed to be cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

The compound “MFCD32632753” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

The compound “MFCD32632753” has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its biological activity and potential therapeutic applications.

    Medicine: Research focuses on its potential use in drug development and treatment of diseases.

    Industry: The compound is utilized in the production of various industrial products and materials.

Wirkmechanismus

The mechanism of action of the compound “MFCD32632753” involves its interaction with specific molecular targets and pathways It may bind to certain receptors or enzymes, leading to a cascade of biochemical reactions

Eigenschaften

Molekularformel

C12H10BrN3

Molekulargewicht

276.13 g/mol

IUPAC-Name

8-bromo-5,6-dihydrobenzo[h]quinazolin-2-amine

InChI

InChI=1S/C12H10BrN3/c13-9-3-4-10-7(5-9)1-2-8-6-15-12(14)16-11(8)10/h3-6H,1-2H2,(H2,14,15,16)

InChI-Schlüssel

VNJHDXVWTDHNEA-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CN=C(N=C2C3=C1C=C(C=C3)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.